molecular formula C10H13F2N B2730709 (2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-amine CAS No. 2248209-85-8

(2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-amine

Cat. No. B2730709
CAS RN: 2248209-85-8
M. Wt: 185.218
InChI Key: KNSFHAUDTUGKIU-SSDOTTSWSA-N
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Description

(2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-amine, also known as DFMP, is a chiral amine compound that has gained significant attention in the field of medicinal chemistry. DFMP is a promising candidate for the development of new drugs due to its unique chemical structure and potential therapeutic properties.

Mechanism of Action

The mechanism of action of (2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-amine is not well understood. However, it is believed that this compound exerts its therapeutic effects through the modulation of various molecular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to modulate the activity of certain receptors in the brain that are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, leading to its potential use as a treatment for mood and anxiety disorders.

Advantages and Limitations for Lab Experiments

(2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-amine has several advantages for use in lab experiments. It is a chiral compound, which makes it useful for the synthesis of new drugs. It is also relatively easy to synthesize using commercially available starting materials. However, there are also limitations to its use in lab experiments. This compound is a relatively new compound, and its mechanism of action is not well understood. Additionally, its potential toxicity and side effects are not yet fully known.

Future Directions

There are several future directions for research on (2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-amine. One potential area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its therapeutic properties. Additionally, further research is needed to determine the potential toxicity and side effects of this compound.

Synthesis Methods

(2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-amine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-difluoro-4-methylbenzaldehyde with nitroethane to form the corresponding nitrostyrene intermediate. This intermediate is then reduced to the amine using a reducing agent such as sodium borohydride. The resulting product is this compound, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

(2S)-2-(2,5-Difluoro-4-methylphenyl)propan-1-amine has been studied extensively for its potential therapeutic properties. It has been shown to have activity against a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has also been investigated for its potential use as a chiral building block in the synthesis of new drugs.

properties

IUPAC Name

(2S)-2-(2,5-difluoro-4-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-6-3-10(12)8(4-9(6)11)7(2)5-13/h3-4,7H,5,13H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSFHAUDTUGKIU-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(C)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1F)[C@H](C)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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